EGFR Inhibition: A Direct Comparison of Pyrido[2,3-d]pyrimidin-4-one Derivatives
In a head-to-head study of 13 pyrido[2,3-d]pyrimidin-4(3H)-one derivatives, compound 7a, which contains the core scaffold of 2-(Methylthio)pyrido[2,3-d]pyrimidin-4(3H)-one with specific substitutions, demonstrated potent inhibition of both wild-type EGFR (EGFR WT) and the drug-resistant mutant EGFR T790M. Its activity surpassed the clinically approved EGFR inhibitor erlotinib, particularly against the mutant form [1].
| Evidence Dimension | EGFR inhibitory activity (IC50) |
|---|---|
| Target Compound Data | Compound 7a (derivative of target scaffold): EGFR WT IC50 = 0.029 µM; EGFR T790M IC50 = 0.055 µM [1]. |
| Comparator Or Baseline | Erlotinib: EGFR WT IC50 = 0.051 µM; EGFR T790M IC50 = 0.094 µM [1]. |
| Quantified Difference | Compound 7a is 1.76-fold more potent against EGFR WT and 1.71-fold more potent against EGFR T790M compared to erlotinib. |
| Conditions | In vitro enzymatic kinase assay. |
Why This Matters
This data provides direct evidence that derivatives of this scaffold can outperform a leading clinical EGFR inhibitor, especially against a common resistance mutation, making it a high-value starting point for next-generation oncology programs.
- [1] Hagras M, et al. Modified pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as EGFRWT and EGFRT790M inhibitors: Design, synthesis, and anti-cancer evaluation. J Mol Struct. 2022;1262:133045. DOI: 10.1016/j.molstruc.2022.133045. View Source
